3,4-Methyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

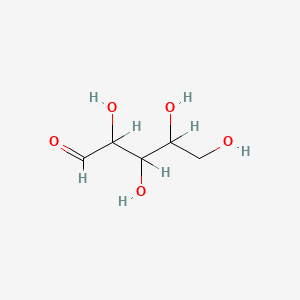

3,4-Methylenedioxy-N-isopropylcathinone (hydrochloride) is an analytical reference material that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Aplicaciones Científicas De Investigación

Epigenetic Modifications :

- Methylation of lysine 4 on histone H3 (H3K4) is crucial for chromatin variation. Studies like Ruthenburg, Allis, and Wysocka (2007) have explored the establishment of this mark, its methylation patterns, and the structural aspects of H3K4 methyl recognition. This research contributes to understanding dynamic chromatin architecture and its implications in gene regulation (Ruthenburg, Allis, & Wysocka, 2007).

Optoelectronic Applications :

- In the field of organic electronics, particularly photodetectors, 3,4-methyl compounds like polythieno[3,4-b]thiophene have been utilized. Yao et al. (2007) describe the development of organic near-infrared photodetectors using a low band gap polymer derived from 3,4-methyl compounds. This research aids in advancing optical communication, chemical/biological sensing, and spectroscopic instruments (Yao et al., 2007).

Chemical Spectroscopy :

- The molecular structure and dynamics of 3,4-dimethylanisole have been analyzed through microwave spectroscopy. Research by Ferres et al. (2019) has provided insights into internal rotations of methyl groups and their effects on molecular behavior, which is significant in understanding molecular dynamics and interactions (Ferres et al., 2019).

Environmental Remediation :

- Studies like Keyhanian et al. (2016) have demonstrated the use of 3,4-methyl compounds in environmental applications, such as the removal of pollutants like methyl violet from aqueous solutions using magnetite nanoparticles. This research is crucial for environmental decontamination and water treatment (Keyhanian et al., 2016).

Molecular Magnets and Coolers :

- The use of 3,4-methyl compounds in creating molecular magnets and coolers has been researched, as in the work of Karotsis et al. (2010). Their study on [Mn(III)4Ln(III)4] calix[4]arene clusters demonstrates the potential of these compounds in low-temperature applications and as molecular magnets (Karotsis et al., 2010).

NMR Spectroscopy in Protein Analysis :

- Tugarinov et al. (2005) developed a method for 4D methyl (1)H-(13)C-(13)C-(1)H NOESY spectra, optimizing resolution and sensitivity, and applied it to study large proteins like Malate Synthase G. This technique expands the capabilities of NMR spectroscopy in analyzing complex protein structures (Tugarinov et al., 2005).

Degradation of Toxic Compounds :

- The degradation of toxic compounds like 3-methylpyridine (3MP) through sonochemical methods, intensified by oxidants, has been studied by Daware and Gogate (2020). This research offers novel approaches for environmental remediation and the treatment of hazardous organic compounds (Daware & Gogate, 2020).

Chemical Synthesis and Drug Optimization :

- Vasilopoulos et al. (2021) developed a method for methylation of C(sp3)–H bonds in drug-like molecules, utilizing peroxide photosensitization and nickel-mediated radical coupling. This innovation is pivotal in pharmaceutical research for optimizing small-molecule properties (Vasilopoulos et al., 2021).

Gene Repression Mechanisms :

- The role of H3K4 methylation in gene repression has been explored in studies like Shi et al. (2006), demonstrating how the ING2 PHD domain links histone H3 lysine 4 methylation to active gene repression. This research offers insights into gene regulation and potential tumor suppressor mechanisms (Shi et al., 2006).

Propiedades

Nombre del producto |

3,4-Methyl |

|---|---|

Fórmula molecular |

C13H17NO3 · HCl |

Peso molecular |

271.7 |

InChI |

InChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H |

Clave InChI |

HWTCYWAHKCLKCN-UHFFFAOYSA-N |

SMILES |

O=C(C(C)NC(C)C)C1=CC=C(OCO2)C2=C1.Cl |

Sinónimos |

iPRONE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.